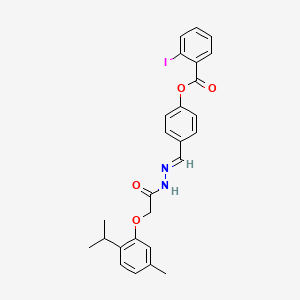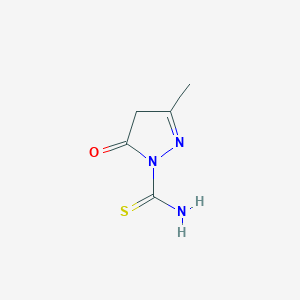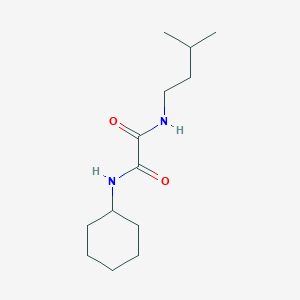![molecular formula C25H21N3O7 B11539022 (9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11539022.png)
(9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE is a complex organic compound characterized by its unique structure, which includes a fluorene backbone substituted with nitro groups and a pentyloxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE typically involves multiple steps, starting with the preparation of the fluorene coreCommon reagents used in these reactions include nitric acid for nitration and aldehydes for the condensation step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of (9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in electronic applications. The pathways involved include electron transfer processes and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
(9E)-9-{[4-(hexyloxy)phenyl]methylidene}-2,4,7-trinitro-9H-fluorene: Similar structure with a hexyloxy group instead of a pentyloxy group.
9,9-bis(4-methoxyphenyl)-substituted fluorene: Different substituents on the fluorene core, affecting its electronic properties.
Uniqueness
(9E)-2,4,7-TRINITRO-9-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-9H-FLUORENE is unique due to its specific combination of nitro groups and the pentyloxyphenylmethylidene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Properties
Molecular Formula |
C25H21N3O7 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(9E)-2,4,7-trinitro-9-[(4-pentoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C25H21N3O7/c1-2-3-4-11-35-19-8-5-16(6-9-19)12-21-22-13-17(26(29)30)7-10-20(22)25-23(21)14-18(27(31)32)15-24(25)28(33)34/h5-10,12-15H,2-4,11H2,1H3/b21-12+ |
InChI Key |
NMEJUVHIMRDQCW-CIAFOILYSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide](/img/structure/B11538949.png)
![2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538968.png)

![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11538978.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538984.png)
![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11538986.png)


![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)
![Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11539010.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539013.png)

